3-Hydroxycyclobutanone
Overview
Description
3-Hydroxycyclobutanone is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da . It is used for research and development purposes .
Synthesis Analysis
Cyclobutanone derivatives, including 3-Hydroxycyclobutanone, can be prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol, cyclopropylphenylthio and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes . A certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published .
Molecular Structure Analysis
The molecular structure of 3-Hydroxycyclobutanone consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
Cyclobutane rings, including 3-Hydroxycyclobutanone, are useful intermediates in organic synthesis due to their inherent ring strain and rich chemical reactivity portfolio . They can be transformed in a selective manner into a wide range of other useful synthetic intermediates via organocatalyzed, Brønsted acid catalyzed or non-catalyzed procedures .
Scientific Research Applications
1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones
- Summary of Application: This research focuses on the enantiocontrolled synthesis and functionalization of cyclobutane derivatives, with particular attention to metal-free, low impact methodologies .
- Methods of Application: The enantio- and diastereoselective desymetrization of 3-substituted cyclobutanones has been achieved by using a N-phenylsulfonyl-(S)-proline catalyzed aldol reaction .
- Results or Outcomes: The corresponding 2,3-functionalized cyclobutanones were obtained in good yield and with excellent diastereo- and enantioselectivity .
2. Discoveries through Organocatalyzed, Brønsted Acid Catalyzed and Non-Catalyzed Transformations of 2-Hydroxycyclobutanone
- Summary of Application: This study explores the transformation of 2-hydroxycyclobutanone into a wide range of other useful synthetic intermediates via organocatalyzed, Brønsted acid catalyzed or non-catalyzed procedures .
- Methods of Application: The reaction worked best when heated in solvent-free conditions in the presence of TsOH (20 mol%) for 2 days .
- Results or Outcomes: The target 3-(2-alkoxyethyl)indoles were obtained in moderate-to-high yields .
3. The Aldol‐Tishchenko Reaction of Butanone, Cyclobutanone and a 3
- Summary of Application: This research presents a highly diastereoselective method to furnish acyclic 3-amino-1,5-diol derivatives using a tandem double-aldol-Tishchenko protocol .
- Methods of Application: The reaction is regioselective .
- Results or Outcomes: In most cases, only 1 diastereomer predominates, from a possible 16 .
4. 3-Hydroxycyclobutanone | C4H6O2 | ChemSpider
- Summary of Application: 3-Hydroxycyclobutanone is a chemical compound with the molecular formula C4H6O2. It is used in various chemical reactions and synthesis processes .
- Methods of Application: The specific methods of application can vary depending on the specific reaction or synthesis process .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction or synthesis process .
4. 3-Hydroxycyclobutanone | C4H6O2 | ChemSpider
- Summary of Application: 3-Hydroxycyclobutanone is a chemical compound with the molecular formula C4H6O2. It is used in various chemical reactions and synthesis processes .
- Methods of Application: The specific methods of application can vary depending on the specific reaction or synthesis process .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction or synthesis process .
Safety And Hazards
Future Directions
In the last decade, a certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published . The rising interest in this field represents a great point of discussion for the scientific community, disclosing the synthetic potential of strained four-membered ring carbocyclic compounds .
properties
IUPAC Name |
3-hydroxycyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHGWJPDGIYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclobutanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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